2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6OS/c16-10-5-1-2-6-11(10)19-13(23)9-24-15-21-20-14(22(15)17)12-7-3-4-8-18-12/h1-8H,9,17H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSLSVFOOIOMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a member of the triazole family, known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions that involve hydrazine derivatives and appropriate nitriles.
- Thioether Formation : The triazole derivative is reacted with a thiol to form a thioether linkage.
- Acetamide Formation : The final step involves reacting the thioether with an acylating agent to yield the acetamide group.
The overall yield for various synthetic routes has been reported to be moderate to high, with yields around 73% in some studies .
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various pathogens:
- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to have a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like vancomycin and ciprofloxacin .
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 | |
| Escherichia coli | 0.250 | |
| Pseudomonas aeruginosa | 0.500 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives:
- Cell Line Studies : The compound has shown activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). Notably, it exhibited an IC50 value of 6.2 μM against HCT-116 cells .
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or interfere with cellular processes. The precise molecular targets remain to be fully elucidated through further experimental studies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl and pyridine rings significantly influence the biological activity of triazole derivatives. Electron-donating groups on the phenyl ring enhance antibacterial activity, while variations in alkyl chains can modulate efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various triazole derivatives, including our compound, indicated a strong correlation between structural modifications and antimicrobial potency. Compounds with specific substitutions at the C-3 position showed enhanced activity against resistant strains of bacteria .
- Anticancer Screening : In a comparative analysis, triazole derivatives were screened against multiple cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting potential for development as chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
